4-(2,2-Dihydroxyacetyl)benzonitrile
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Overview
Description
4-(2,2-Dihydroxyacetyl)benzonitrile is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzonitrile, characterized by the presence of a 2,2-dihydroxyacetyl group at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(2,2-dihydroxyacetyl)- can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with an alkanesulphonamide, followed by dehydration using thionyl chloride in a solvent such as benzene or toluene . Another method includes the use of hydroxylamine hydrochloride and benzaldehyde in the presence of an ionic liquid as a recycling agent .
Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, ammonia, and air, or the cyanation of benzene halides . These methods are scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dihydroxyacetyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include benzoic acid derivatives, benzylamines, and various substituted benzonitriles.
Scientific Research Applications
4-(2,2-Dihydroxyacetyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of cancer treatment.
Industry: It is employed in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(2,2-dihydroxyacetyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the dihydroxyacetyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the dihydroxyacetyl group.
4-Hydroxybenzonitrile: A derivative with a hydroxyl group at the para position.
4-Aminobenzonitrile: A derivative with an amino group at the para position.
Uniqueness: 4-(2,2-Dihydroxyacetyl)benzonitrile is unique due to the presence of the dihydroxyacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in hydrogen bonding and coordination chemistry, making it valuable for specific applications in synthesis and material science.
Properties
IUPAC Name |
4-(2,2-dihydroxyacetyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-6-1-3-7(4-2-6)8(11)9(12)13/h1-4,9,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWONPIVNVAGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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